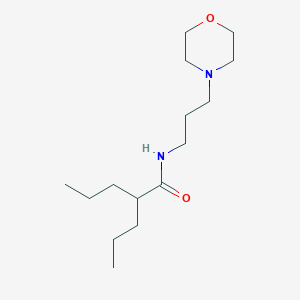
NIOSH/YV5957300
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/YV5957300 is a chemical compound with a molecular formula of C15H30N2O2 and a molecular weight of 270.41 g/mol. This compound contains a morpholine ring, which is a common structural motif in medicinal chemistry due to its stability and ability to form hydrogen bonds.
Preparation Methods
The synthesis of NIOSH/YV5957300 typically involves the reaction of morpholine with a suitable alkylating agent, followed by further functionalization to introduce the propylpentanamide moiety. One common synthetic route involves the use of 1,3-propanesultone and morpholine in absolute ethanol to form the intermediate 3-morpholinopropanesulfonic acid . This intermediate can then be further reacted with appropriate reagents to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
NIOSH/YV5957300 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The morpholine ring allows for nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NIOSH/YV5957300 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s morpholine ring is often utilized in the design of biologically active molecules.
Medicine: It serves as a building block for pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of various chemical products, including agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of NIOSH/YV5957300 involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its biological activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
NIOSH/YV5957300 can be compared with other similar compounds, such as:
N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide: This compound also contains a morpholine ring and is used in similar applications.
3-(4-Morpholinyl)propylamine: Another compound with a morpholine ring, used as a catalytic agent and petrochemical additive. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C15H30N2O2 |
|---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H30N2O2/c1-3-6-14(7-4-2)15(18)16-8-5-9-17-10-12-19-13-11-17/h14H,3-13H2,1-2H3,(H,16,18) |
InChI Key |
JHJLSWQLNKSQQU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCCCN1CCOCC1 |
Canonical SMILES |
CCCC(CCC)C(=O)NCCCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















